An In-depth Technical Guide to 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate and its Analogs
An In-depth Technical Guide to 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this 2-methyl substituted compound is not readily found in public databases, this guide will leverage data from its close analog, 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1)[1][2][3], and established synthetic methodologies for related structures to provide a robust framework for its synthesis, characterization, and application.
The piperidine scaffold is a cornerstone in the design of therapeutic agents due to its prevalence in natural products and its ability to impart favorable physicochemical properties to drug candidates.[4][5] This guide will offer expert insights into the chemical causality behind synthetic choices and provide self-validating protocols to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is a diester derivative of 2-methylpiperidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the 4-position. The presence of the 2-methyl group introduces a chiral center, leading to the existence of enantiomers and diastereomers, which can significantly influence biological activity.
| Property | Predicted Value |
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | >300 °C (Predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. |
| CAS Number | Not assigned. Analog (lacking 2-methyl): 124443-68-1[1][2][3] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate can be approached through a multi-step sequence, starting from a suitable precursor. The following proposed synthesis is based on well-established transformations in piperidine chemistry.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
This step involves the N-protection of the piperidine ring. The Boc group is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
To a stirred solution of 2-methylpiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base like triethylamine (Et3N) or sodium bicarbonate (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc protected acid.
Step 2: Esterification to 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate
The final step is the esterification of the carboxylic acid at the 4-position.
-
Dissolve the crude 1-(tert-butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid from the previous step in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Alternatively, the esterification can be performed under milder conditions by reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF.[2]
-
After the reaction is complete, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate.
Spectroscopic Characterization and Verification
The structural confirmation of the synthesized compound is crucial. The following are the expected spectroscopic data based on the analysis of its analog, 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate.[1]
-
¹H NMR:
-
A singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group.
-
A singlet at ~3.67 ppm for the three protons of the methyl ester.
-
A series of multiplets in the piperidine ring region (approximately 1.5-4.2 ppm). The presence of the 2-methyl group will introduce a doublet for the methyl protons and will further split the signals of the adjacent ring protons.
-
-
¹³C NMR:
-
A resonance at ~28.4 ppm for the methyl carbons of the tert-butyl group.
-
A signal around 51.7 ppm for the methyl carbon of the ester.
-
A peak at ~79.5 ppm for the quaternary carbon of the tert-butyl group.
-
A signal at ~154.6 ppm for the carbonyl carbon of the Boc group.
-
A resonance at ~174.9 ppm for the carbonyl carbon of the methyl ester.
-
Signals for the piperidine ring carbons, with the carbon bearing the 2-methyl group showing a distinct chemical shift.
-
-
Mass Spectrometry (MS):
-
The expected molecular ion peak [M+H]⁺ would be at m/z 258.17.
-
Applications in Drug Discovery and Medicinal Chemistry
Substituted piperidines are a privileged scaffold in drug discovery due to their three-dimensional structure, which allows for precise spatial orientation of functional groups for optimal interaction with biological targets.[4][5]
-
Scaffold for Bioactive Molecules: These compounds serve as versatile building blocks for the synthesis of more complex molecules targeting a wide range of diseases, including neurological disorders, cardiovascular conditions, and cancer.[6][7]
-
Conformational Restriction: The piperidine ring restricts the conformational flexibility of a molecule, which can lead to increased potency and selectivity for its biological target.
-
Modulation of Physicochemical Properties: The substituents on the piperidine ring can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate and its precursors.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for similar compounds for detailed safety information.
Conclusion
While 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate may not be a commercially available compound with a designated CAS number, its synthesis and characterization can be reliably achieved through established chemical principles. This guide provides a comprehensive framework for researchers to synthesize, purify, and characterize this valuable building block. The insights into its potential applications in drug discovery underscore the importance of substituted piperidines in the development of novel therapeutics.
References
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
MySkinRecipes. N-Boc-Piperidine-4-carboxylic acid methyl ester. [Link]
-
Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubChem. 1-Boc-4-Methylpiperidine. [Link]
-
International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. [Link]
-
PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]
-
Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]
Sources
- 1. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 3. 124443-68-1|1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. ijnrd.org [ijnrd.org]
